

A Comparative Guide to the Synthesis of 4-Nitrosodiphenylamine

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Compound of Interest

Compound Name: 4-Nitrosodiphenylamine

Cat. No.: B086041

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For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of **4-Nitrosodiphenylamine** (4-NDPA) is a critical consideration. This intermediate is pivotal in the synthesis of various organic compounds, including antioxidants and antiozonants for the rubber industry. This guide provides a detailed comparison of the primary industrial synthesis routes for 4-NDPA, offering quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in methodological selection and process optimization.

Comparison of Synthesis Routes

The industrial synthesis of **4-Nitrosodiphenylamine** is predominantly achieved through three distinct methods: the Diphenylamine (Ouchi) process, the Nitrobenzene method, and the Carbanilide method. Each route presents a unique profile of advantages and disadvantages concerning yield, reaction conditions, and environmental impact.

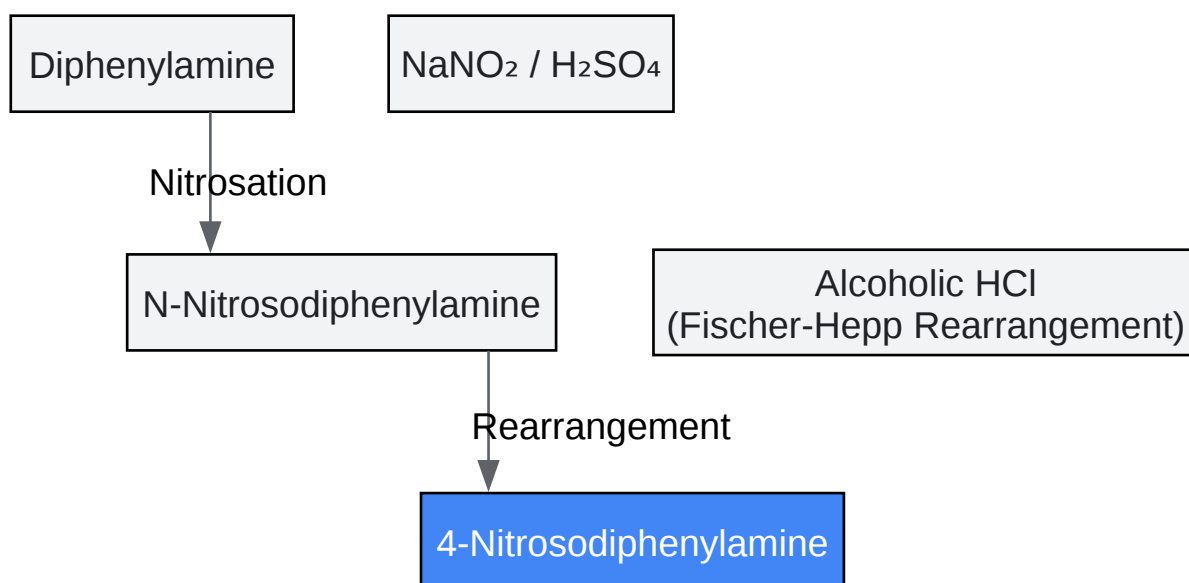
Parameter	Diphenylamine (Ouchi) Process	Nitrobenzene Method	Carbanilide Method
Starting Materials	Diphenylamine, Sodium Nitrite	Nitrobenzene, Aniline	Carbanilide, Nitrobenzene, Aniline
Key Intermediates	N-Nitrosodiphenylamine	-	-
Catalyst/Reagent	H ₂ SO ₄ , Alcoholic HCl	Tetramethylammonium hydroxide, NaOH	Sodium hydroxide
Reaction Temperature	15-65 °C[1][2]	50-100 °C[3]	80 °C[4]
Reaction Time	0.5-4 hours[1][2]	1-3 hours[3]	7 hours[4]
Yield (%)	83-93%[1][5]	81.3-86.3% (of mixed products)[6]	Not explicitly reported for 4-NDPA alone
Purity (Melting Point)	142-147 °C[1][5]	Not specified	Not specified
Advantages	High yield and purity, well-established process.[6]	Greener process with fewer waste streams, readily available starting materials.[6]	Avoids the use of nitrites.
Disadvantages	Generation of significant wastewater, use of corrosive acids. [4][6]	Produces a mixture of 4-nitrodiphenylamine and 4-nitrosodiphenylamine requiring separation.	Longer reaction time, requires regeneration of carbanilide.[4]

Reaction Pathways

The chemical transformations for each synthesis route are visualized below using the DOT language.

Diphenylamine (Ouchi) Process

This is a two-step process involving the nitrosation of diphenylamine followed by an acid-catalyzed Fischer-Hepp rearrangement.[4][5][7]

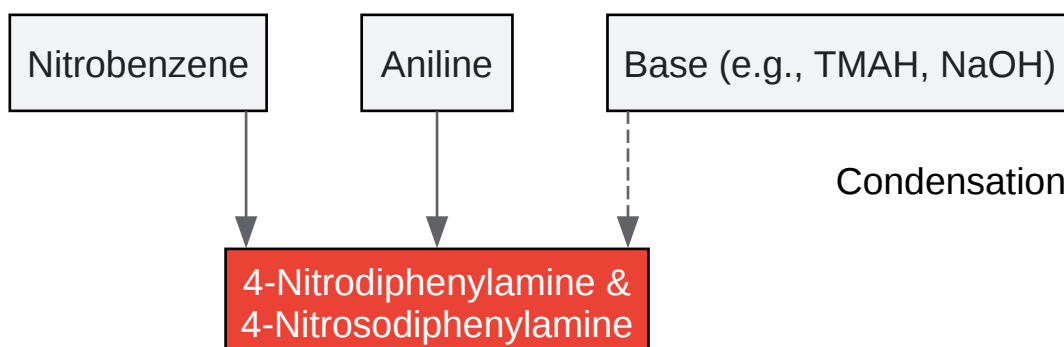


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Caption: Diphenylamine Process Workflow

Nitrobenzene Method

This method involves the direct condensation of nitrobenzene and aniline in the presence of a strong base to yield a mixture of 4-nitrodiphenylamine and **4-nitrosodiphenylamine**.^[6]

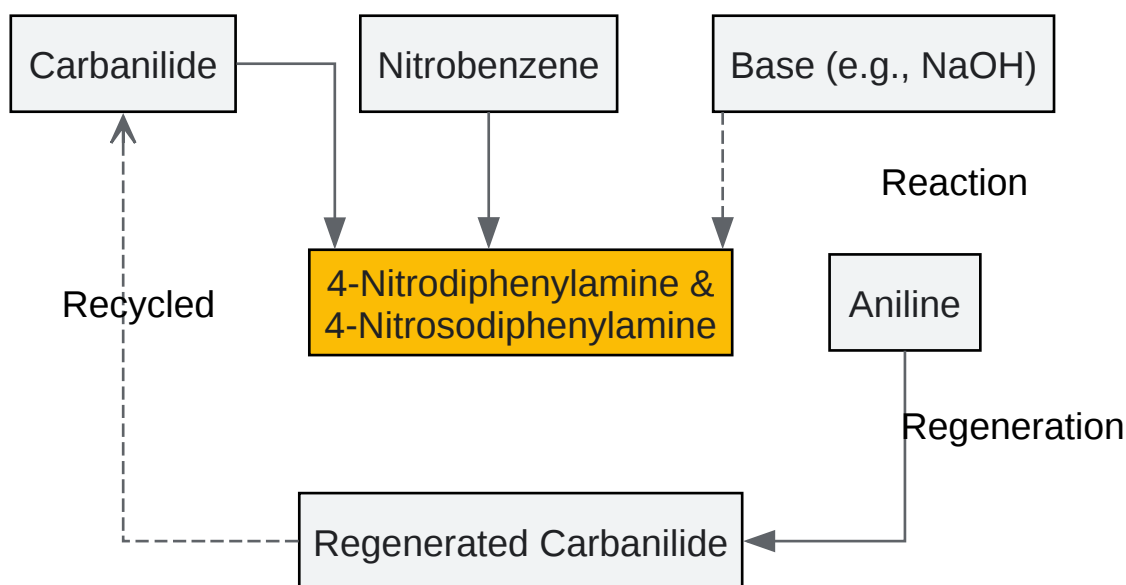


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Caption: Nitrobenzene Method Workflow

Carbanilide Method

In this route, carbanilide reacts with nitrobenzene, and aniline is added to regenerate the carbanilide in the reaction cycle.^[4]



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Caption: Carbanilide Method Workflow

Experimental Protocols

Diphenylamine (Ouchi) Process: Nitrosation and Fischer-Hepp Rearrangement

1. Nitrosation of Diphenylamine:

- To a solution of diphenylamine (55.5 g) in benzene, add a solution of concentrated sulfuric acid (33 g) in water (200 ml).
- With vigorous stirring, add a solution of sodium nitrite (24.8 g) in water (180 ml) dropwise below the surface of the reaction mixture.
- Maintain the reaction temperature at 15-17 °C.
- Continue stirring for a total reaction time of 30 minutes.

- After the reaction is complete, separate the phases. The benzene phase containing N-nitrosodiphenylamine is used in the next step.[1]

2. Fischer-Hepp Rearrangement:

- Prepare a solution of hydrogen chloride (e.g., 40-80 g) in methanol.
- Continuously pump the benzene solution of N-nitrosodiphenylamine and the methanolic HCl solution into a temperature-controlled reactor.
- Maintain the reaction temperature between 25-40 °C.[1][2] The reaction time can be up to 4 hours, but shorter times of around 30 minutes are achievable at higher temperatures.[1][2]
- The resulting **4-nitrosodiphenylamine** hydrochloride remains in solution.
- Neutralize the reaction mixture with an aqueous alkali solution (e.g., sodium hydroxide) to precipitate the free **4-nitrosodiphenylamine**.
- The product can be recovered by filtration.[1]

Nitrobenzene Method

- Dissolve phthalic anhydride and aniline in cyclohexane and react in a microchannel reactor at 160 °C for 60 minutes to obtain an o-carboxybenzanilide solution.[3]
- Introduce an aqueous solution of tetramethylammonium hydroxide and sodium hydroxide, nitrobenzene, and the o-carboxybenzanilide solution into a microchannel reactor.
- Carry out the condensation reaction at a temperature between 50-100 °C for 1-3 hours.[3]
- After the reaction, mix the resulting solution with a sodium hydroxide solution to hydrolyze the intermediate.
- Separate the aqueous and organic phases.
- Distill the organic phase under reduced pressure to remove the solvent and unreacted aniline, yielding a mixture of 4-nitrodiphenylamine and **4-nitrosodiphenylamine**. [6]

Carbanilide Method

- To a three-necked flask equipped with a condenser and agitator, add carbanilide (1.0 g, 4.7 mmol), nitrobenzene (5.8 g, 47 mmol), aniline (4.4 g, 47 mmol), and dimethyl sulfoxide (20 ml).
- Add sodium hydroxide (1.1 g, 28 mmol) to the solution in three portions at one-hour intervals.
- Heat the reaction mixture to 80 °C under an oxygen atmosphere and maintain for 7 hours.^[4]
- The product is a mixture of 4-nitrodiphenylamine and **4-nitrosodiphenylamine**. Further purification is required to isolate **4-nitrosodiphenylamine**.

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